![molecular formula C5H6F3N B1518860 (Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine CAS No. 1020931-14-9](/img/structure/B1518860.png)
(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine
Overview
Description
“(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine” is a chemical compound with the molecular formula C5H6F3N and a molecular weight of 137.10 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine” consists of a prop-2-yn-1-yl group (C#CC-) and a 2,2,2-trifluoroethyl group (CC(F)(F)F), connected by an amine group (N-) .Physical And Chemical Properties Analysis
“(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine” is predicted to have a boiling point of approximately 96.5°C at 760 mmHg and a density of approximately 1.1 g/mL . Its refractive index is predicted to be n 20D 1.37 .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine”, organized into distinct fields:
Organic Synthesis
This compound is used in visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen without an external photosensitizer, yielding formamides under mild conditions .
Antimicrobial Activities
It serves as a precursor in the synthesis of 1,2,3-triazoles , which are tested for antifungal activity against strains like Candida albicans and Rhizopus oryzae .
Pharmacophore Ligand Synthesis
The compound is involved in a synthetic approach to combine pharmacophore ligands with an aminoadamantyl-containing spacer through copper-catalyzed alkyne-azide 1,3-dipolar cycloaddition reactions .
Polymerization Initiator
It acts as an initiator in the radical polymerization of styrene, leading to the production of polystyrene .
Nanogel Production
The compound is modified to introduce functional groups into copolymer chains, resulting in thermoresponsive nanogels suitable for “click chemistry” applications .
Suppression of Side Reactions
In atom transfer radical polymerization (ATRP), this compound helps identify and suppress side reactions when used as a terminal alkyne-functional ATRP initiator .
properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)prop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N/c1-2-3-9-4-5(6,7)8/h1,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCIJTPVWBJEII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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